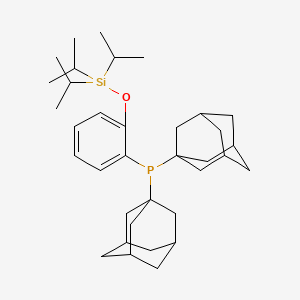

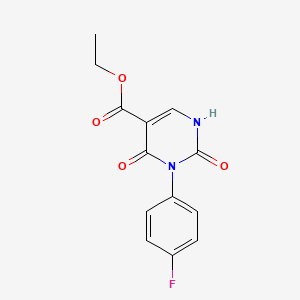

![molecular formula C10H11BrO4S B1518257 3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid CAS No. 1017674-08-6](/img/structure/B1518257.png)

3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid

Overview

Description

3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid is a chemical compound that falls under the category of sulfonyl compounds . It has a molecular formula of C10H11BrO4S and a molecular weight of 307.16 g/mol .

Synthesis Analysis

The synthesis of similar compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, has been reported . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesis involves a multi-step process that includes the reaction of various chemical reagents .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H11BrO4S/c1-7(2)10(11(13)14)17(15,16)9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . This process involves the attack of an electrophile at carbon to form a cationic intermediate .Scientific Research Applications

Chemical Synthesis and Pharmaceutical Research

3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid plays a crucial role in the field of chemical synthesis and pharmaceutical research. It serves as an essential intermediate in the preparation of various sulfonamide derivatives, which are widely studied for their pharmacological properties. For example, a study by Tucker and Chesterson (1988) highlights the resolution of a nonsteroidal antiandrogen compound, which involves the use of a precursor closely related to this compound, demonstrating its significance in the synthesis of compounds with potential therapeutic applications Tucker & Chesterson, 1988.

Antimicrobial Agent Development

The sulfonamide moiety, closely associated with this compound, is a key functional group in the development of antimicrobial agents. Darwish et al. (2014) conducted a study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide group. This research underscores the compound's utility in creating new antimicrobial agents, showcasing its broad applicability in addressing various microbial threats Darwish et al., 2014.

Advanced Material Synthesis

In the field of material science, this compound-related compounds are instrumental in synthesizing advanced materials with unique properties. For instance, the study by Bray et al. (2017) on the synthesis of anionic multiblock core cross-linked star copolymers via RAFT polymerization highlights the role of sulfonamide-based compounds in creating novel polymeric materials with potential applications in various industries, ranging from biomedical to environmental engineering Bray et al., 2017.

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound may also interact with palladium catalysts and organoboron reagents in similar reactions.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound may participate in similar reactions. In such reactions, the compound could undergo oxidative addition with a palladium catalyst, followed by transmetalation with an organoboron reagent .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound may be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.

Result of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound may also facilitate the formation of carbon-carbon bonds at the molecular level.

Action Environment

It is known that suzuki–miyaura cross-coupling reactions, in which similar compounds are used, can be influenced by factors such as temperature, solvent, and the presence of a base .

Properties

IUPAC Name |

3-(4-bromophenyl)sulfonyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4S/c1-7(10(12)13)6-16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRVNRNXPFQHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine](/img/structure/B1518178.png)

![3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1518179.png)

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)